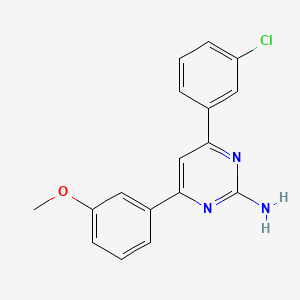
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (4-DMPT) is an organic compound that has been studied extensively in recent years due to its diverse range of potential applications. It is a heterocyclic amine that is composed of a pyrimidine ring and a thiophene ring, both of which are attached to a phenyl group. 4-DMPT is a versatile compound that has been used in numerous scientific experiments and research studies. Its versatility makes it an attractive candidate for a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. However, it is believed that the thiophene ring of the compound is responsible for its biological activity. Specifically, it is believed that the thiophene ring can interact with amino acid residues in proteins and other biomolecules, resulting in changes in their structures and functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine have not been extensively studied. However, it has been shown to have antifungal and antibacterial activity in vitro. In addition, it has been shown to have antioxidant activity in vitro. It has also been shown to have cytotoxic activity against tumor cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its availability, low cost, and relatively simple synthesis. Additionally, it can be used as a model compound for studying the reactivity of thiophene-containing compounds. The main limitation of using 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments is its lack of specificity. It has been shown to interact with a variety of proteins and other biomolecules, and its biological activity is not fully understood.
Zukünftige Richtungen
The potential future applications of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are numerous. It could be used as an antifungal or antibacterial agent, or as an antioxidant. It could also be used as a model compound for studying the reactivity of thiophene-containing compounds. Additionally, it could be used to study the structure-activity relationship of heterocyclic amines and their derivatives. Finally, it could be used to develop new drugs and drug delivery systems.
Synthesemethoden
The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is relatively straightforward and can be accomplished using a variety of methods. The most common method involves the reaction of 2,5-dimethoxyphenyl isothiocyanate and 2-amino-6-thiophenylpyrimidine in aqueous solution. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The reaction is typically carried out at room temperature, and the product is isolated by filtration or crystallization.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, including pyrimidine derivatives and other heterocyclic amines. It has also been used as a model compound for studying the reactivity of thiophene-containing compounds. In addition, 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used in studies of the structure-activity relationship of heterocyclic amines and their derivatives.
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-10-5-6-14(21-2)11(8-10)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWNSFDPQMILLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














